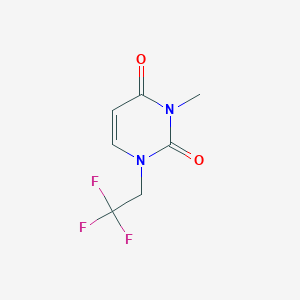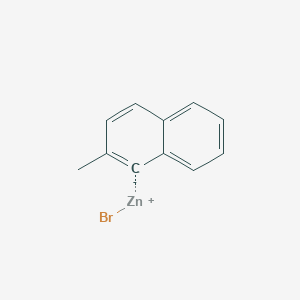
2-Methyl-1-naphthylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-naphthylZinc bromide is an organozinc compound that features a zinc atom bonded to a bromine atom and a 2-methyl-1-naphthyl group. This compound is part of the broader class of organozinc reagents, which are widely used in organic synthesis due to their reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1-naphthylZinc bromide can be synthesized through the reaction of 2-methyl-1-naphthyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2-Methyl-1-naphthyl bromide+Zn→2-Methyl-1-naphthylZinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and inert atmosphere is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-naphthylZinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Transmetalation: Transfers the 2-methyl-1-naphthyl group to other metals, such as palladium or copper.
Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or copper catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used solvents.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from cross-coupling reactions.
Applications De Recherche Scientifique
2-Methyl-1-naphthylZinc bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of organic materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-naphthylZinc bromide involves the nucleophilic attack of the 2-methyl-1-naphthyl group on electrophilic centers, such as carbonyl carbon atoms. The zinc atom stabilizes the negative charge developed during the reaction, facilitating the formation of new bonds. The molecular targets are typically electrophilic carbon atoms in organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- PhenylZinc bromide
- 2-MethylphenylZinc bromide
- 1-NaphthylZinc bromide
Uniqueness
2-Methyl-1-naphthylZinc bromide is unique due to the presence of the 2-methyl-1-naphthyl group, which imparts specific reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of steric and electronic properties, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C11H9BrZn |
|---|---|
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
bromozinc(1+);2-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9.BrH.Zn/c1-9-6-7-10-4-2-3-5-11(10)8-9;;/h2-7H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ZRUKBVQHVUWUDJ-UHFFFAOYSA-M |
SMILES canonique |
CC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-{1-[(2-hydroxy-5-methylphenyl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14882549.png)

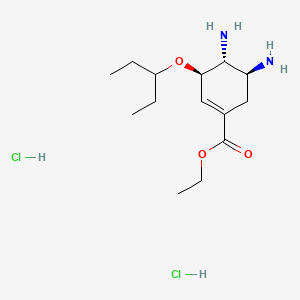
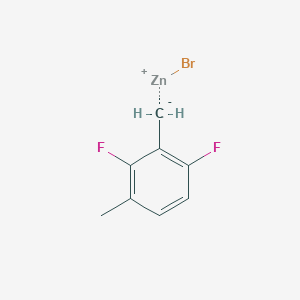
![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882574.png)
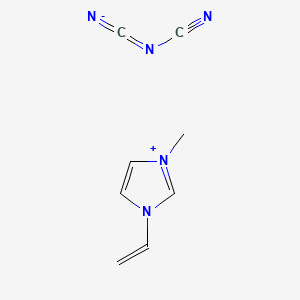
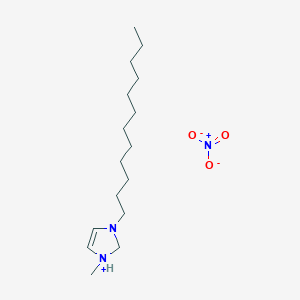
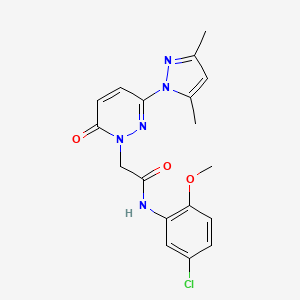
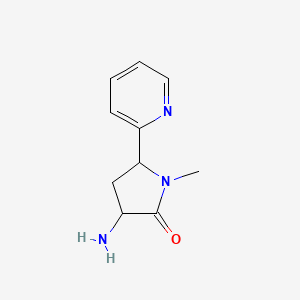
![(S)-4-Ethyl-4-hydroxy-8-methoxy-1,4-dihydro-3H-pyrano[3,4-c]pyridin-3-one](/img/structure/B14882590.png)
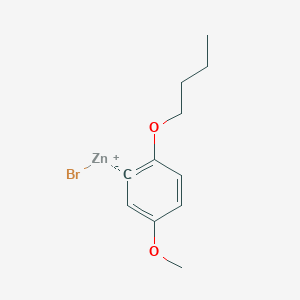
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B14882597.png)
![4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14882602.png)
